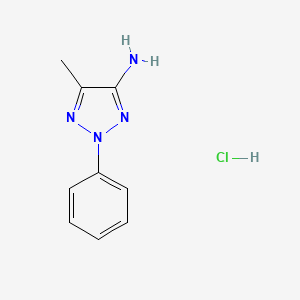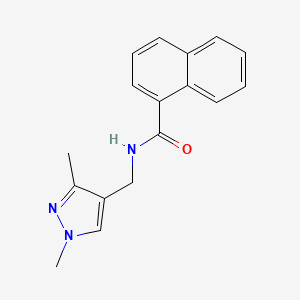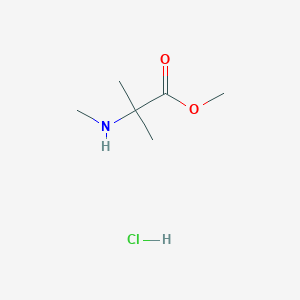
6-(4-苄基哌啶-1-基)-2-氯-3-硝基吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology due to their diverse biological activities
科学研究应用
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including neurological disorders and cancers.
Biological Studies: The compound is employed in studies investigating the mechanisms of action of piperidine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and catalysts for chemical processes.
作用机制
Target of Action
It is known that benzylpiperidine derivatives have shown potential in the management of alzheimer’s disease . They have been reported to modulate different targets involved in the neurodegenerative cascade of Alzheimer’s disease .
Mode of Action
Similar compounds such as 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone have shown high affinity toward sigma receptor 1 (s1r), acting as s1r agonists .
Biochemical Pathways
Sigma receptors, which are potential targets of similar compounds, are known to interact with various proteins and ion channels, modulating multiple signaling pathways .
Result of Action
Similar compounds have shown neuroprotective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury by inhibiting ros generation .
生化分析
Biochemical Properties
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidases and acetylcholinesterase. These interactions can modulate the levels of neurotransmitters in the brain, potentially impacting neurological functions and disorders .
Cellular Effects
The effects of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the signaling pathways associated with neurotransmitter receptors, such as the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation . Additionally, it can alter the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and function .
Molecular Mechanism
At the molecular level, 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, leading to either inhibition or activation of their activity. For example, it can inhibit the activity of acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . It may undergo degradation when exposed to extreme pH or temperature conditions. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses, such as upregulation of detoxifying enzymes and stress response proteins .
Dosage Effects in Animal Models
The effects of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive functions and reduce anxiety-like behaviors . At higher doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s interaction with critical cellular pathways and the accumulation of toxic metabolites.
Metabolic Pathways
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism can also affect its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.
Transport and Distribution
The transport and distribution of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by organic cation transporters and accumulate in specific cellular compartments, such as lysosomes and mitochondria . This localization can influence the compound’s activity and function.
Subcellular Localization
The subcellular localization of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine is critical for its biochemical activity. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This distribution is likely mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The localization within mitochondria, for instance, can impact mitochondrial function and energy metabolism, contributing to the compound’s overall cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine typically involves the reaction of 4-benzylpiperidine with 2-chloro-3-nitropyridine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-aminopyridine.
Oxidation: 6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine derivatives with oxidized benzyl groups.
相似化合物的比较
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but different biological activities.
2-(4-Benzylpiperidin-1-yl)-1-(4-hydroxyphenyl)propan-1-ol:
Uniqueness
6-(4-Benzylpiperidin-1-yl)-2-chloro-3-nitropyridine is unique due to the presence of both a nitro group and a chloro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other piperidine derivatives .
属性
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-17-15(21(22)23)6-7-16(19-17)20-10-8-14(9-11-20)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZXJATOCMPTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC(=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[2-(morpholin-4-yl)ethyl]amino}prop-2-enenitrile](/img/structure/B2552709.png)
![2-[(2-Propan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2552712.png)




![2,6-dimethoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide](/img/structure/B2552718.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)
![4-methyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide](/img/structure/B2552726.png)
![N-tert-butyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B2552728.png)
